Acid-PEG6-mono-methyl ester

Übersicht

Beschreibung

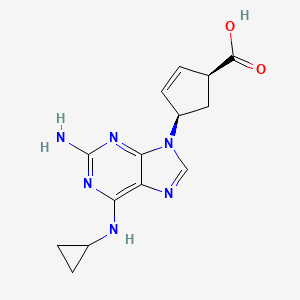

Acid-PEG6-mono-methyl ester is a PEG species with terminal carboxylic acid and mono-methyl ester moieties . It has a chemical formula of C17H32O10 and a molecular weight of 396.43 . The carboxylic acid can react with primary amines in the presence of activators such as EDC and DCC to form stable amide bonds .

Synthesis Analysis

The carboxylic acid of this compound can react with primary amine groups in the presence of activators such as EDC and HATU to form stable amide bonds . It is also used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C17H32O10 . The exact mass is 396.20 .Chemical Reactions Analysis

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

This compound is a liquid with a molecular weight of 396.4 g/mol . Its molecular formula is C17H32O10 .Wissenschaftliche Forschungsanwendungen

Polymer Preparation and Modification

- Acid-PEG6-mono-methyl ester, as an unsaturated acid ester of polyethylene glycol (PEG), plays a significant role in polymer science. It is used in the synthesis of multifunctional polymers through graft copolymerization with other monomers. This application is crucial for developing new polymer materials with tailored properties (Chen, Xu, & Li, 2015).

Environmental Analysis

- In environmental sciences, related compounds like poly(ethylene glycols) and their acidic forms, including esters, are identified as contaminants in natural waters. Acid-PEG esters' detection and quantification are essential for environmental monitoring and pollution assessment (Crescenzi, Corcia, Marcomini, & Samperi, 1997).

Chromatography and Separation Sciences

- This compound derivatives are used in chromatography for the separation and analysis of various compounds. For example, a PEG stationary phase is employed to separate mono-trans isomers of fatty acids in fish oils, demonstrating its utility in food analysis and quality control (Mjøs, 2008).

Solar Cell Research

- In the field of renewable energy, particularly in solar cell research, derivatives of this compound like phenyl-C61-butyric acid methyl ester are used. These compounds, when combined with polymers like PEG, can enhance the efficiency and stability of perovskite solar cells (Liu et al., 2020).

Drug Delivery and Pharmaceutical Applications

- Acid-PEG esters are crucial in pharmaceutical applications, particularly in modified release drug delivery systems. They are synthesized by reacting polyethylene glycol with fatty acid, resulting in surfactants with a range of hydrophilic-lipophilic balance values. These are used in oral and topical formulations for solubility enhancement, sustained drug release, and API protection (Panigrahi et al., 2018).

Innovative Monomer Design

- This compound derivatives, such as PEG mono methacrylate ester, have been used to create novel monomers that can be conjugated to biomolecules or form functionalized nanoparticles, coatings, and microparticles. This broadens the scope of their applications in material science and biotechnology (Mizrahi et al., 2010).

Enzymatic and Non-Enzymatic Hydrolysis Studies

- The hydrolysis of end ester groups in PEG esters, including this compound, is a significant area of study. Understanding these hydrolysis processes is vital for applications in biodegradation and environmental science (Ouchi & Azuma, 1984).

Wirkmechanismus

Target of Action

Acid-PEG6-mono-methyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The compound contains a terminal carboxylic acid and a methyl ester group . The carboxylic acid can react with primary amine groups in the presence of activators such as EDC and HATU to form stable amide bonds . This allows the compound to bind to its targets and exert its effects.

Biochemical Pathways

PROTACs operate through the ubiquitin-proteasome system, a major pathway for protein degradation in cells .

Pharmacokinetics

It’s known that the hydrophilic peg linkers, like this compound, increase the water solubility of a compound in aqueous media . This could potentially enhance the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the formation of PROTACs, which can selectively degrade target proteins . This can lead to various molecular and cellular effects, depending on the specific target protein being degraded.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the physicochemical properties of surfactants, such as functional groups, size of the polar head groups, polyoxyethylene chain length, alkyl chain length, degree and position of unsaturation and the hydrophile–lipophile balance, can influence the penetration of chemicals incorporated in various types of formulations . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDNMXGBKPHQBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

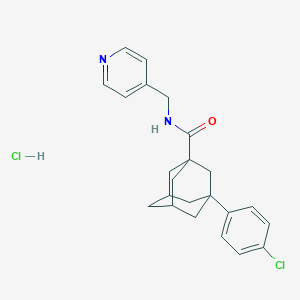

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

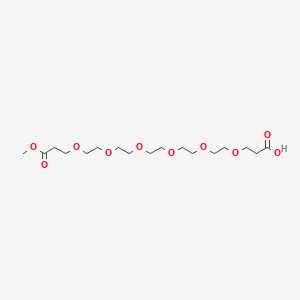

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)

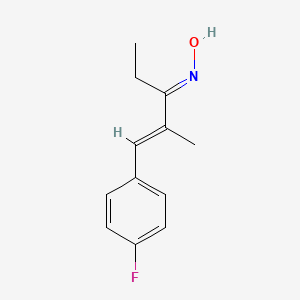

![3-[2-Amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile](/img/structure/B605078.png)

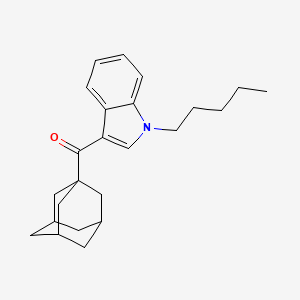

![N-ethyl-4-[2-(4-fluoro-2,6-dimethylphenoxy)-5-(2-hydroxypropan-2-yl)phenyl]-6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B605083.png)